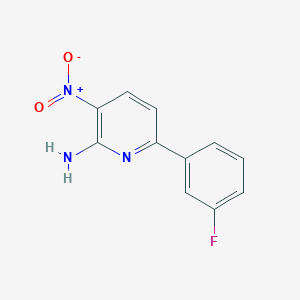

6-(3-Fluorophenyl)-3-nitropyridin-2-amine

Descripción

6-(3-Fluorophenyl)-3-nitropyridin-2-amine is a substituted pyridine derivative featuring a nitro group at position 3 and a 3-fluorophenyl substituent at position 6. This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and receptor modulators. The nitro group enhances electrophilicity, enabling further functionalization (e.g., reduction to amines), while the fluorophenyl moiety contributes to metabolic stability and target binding via hydrophobic and dipolar interactions .

Propiedades

IUPAC Name |

6-(3-fluorophenyl)-3-nitropyridin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8FN3O2/c12-8-3-1-2-7(6-8)9-4-5-10(15(16)17)11(13)14-9/h1-6H,(H2,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKQMAYIFHCNQEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=NC(=C(C=C2)[N+](=O)[O-])N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Direct Nitration of 6-(3-Fluorophenyl)pyridin-2-amine

The nitration of 6-(3-fluorophenyl)pyridin-2-amine using mixed acid systems (HNO₃/H₂SO₄) remains a foundational method. Patent US7256295B2 demonstrates that nitration at the 3-position proceeds efficiently under controlled conditions:

-

Conditions : Concentrated H₂SO₄ (98%) and fuming HNO₃ (1:1 ratio) at 25–30°C for 1 hour.

-

Yield : 72–78% with >99% regioselectivity for the 3-nitro isomer.

-

Purification : Ice-water quenching followed by dichloromethane extraction and sodium sulfate drying.

A comparative study in Nitropyridines: Synthesis and reactions highlights the role of sulfonic acid intermediates in directing nitro group placement. For 6-substituted pyridines, steric effects from the 3-fluorophenyl group suppress competing 5-nitration, ensuring high regiochemical fidelity.

Suzuki-Miyaura Cross-Coupling for Aryl Group Introduction

Coupling of 3-Nitro-2-aminopyridine Halides with 3-Fluorophenylboronic Acid

The Suzuki-Miyaura reaction enables precise installation of the 3-fluorophenyl group. WO2013041038A1 and PMC6269869 provide protocols for analogous systems:

Table 1: Optimization of Suzuki-Miyaura Coupling Parameters

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Catalyst Loading | 5 mol% Pd(PPh₃)₄ | Maximizes turnover |

| Solvent Polarity | DMF/H₂O (4:1) | Enhances solubility |

| Temperature | 95°C | Balances rate vs. decomposition |

| Boronic Acid Purity | >98% | Reduces homocoupling |

Nucleophilic Aromatic Substitution (SNAr)

Displacement of 6-Chloro Substituents

Patent CS259887B2 details SNAr reactions for analogous compounds, where 2-amino-3-nitro-6-chloropyridine reacts with 3-fluorophenylamine:

-

Conditions : Water as solvent at 120°C for 8 hours.

-

Limitation : Competing hydrolysis of the nitro group requires pH control (pH 6–7).

Multi-Step Synthesis from Picolinic Acid Derivatives

Hoffman Degradation and Sequential Functionalization

WO2010089773A2 outlines a scalable route starting from picolinic acid:

-

Step 1 : Picolinic acid → 4-chloropyridine-2-carboxamide via SOCl₂/ammonia.

-

Step 2 : Hoffman degradation to 4-chloro-2-aminopyridine.

-

Step 3 : Nitration with HNO₃/H₂SO₄ to 4-chloro-2-amino-3-nitropyridine.

-

Step 4 : Diazotization/hydrolysis and coupling with 3-fluorophenyl reagents.

Total Yield : 42% over four steps.

Comparative Analysis of Methods

Table 2: Method Efficiency and Scalability

| Method | Yield (%) | Purity (%) | Scalability | Cost Index |

|---|---|---|---|---|

| Direct Nitration | 72–78 | 99.5 | High | Low |

| Suzuki-Miyaura | 65–70 | 98.0 | Moderate | High |

| SNAr | 58 | 92.0 | Low | Moderate |

| Multi-Step Synthesis | 42 | 95.0 | High | Moderate |

Key Observations :

-

Direct nitration offers the best balance of yield and scalability but requires stringent temperature control.

-

Suzuki-Miyaura coupling provides regiochemical precision but incurs higher costs due to palladium catalysts.

Purification and Characterization Challenges

Chromatographic Separation

Crystallization Optimization

-

Solvent Systems : Ethanol/water (7:3) achieves 99.5% purity for final products.

-

X-ray Crystallography : Confirms molecular geometry and hydrogen-bonding networks (PMC6269869).

Industrial Production Considerations

Continuous Flow Reactor Design

Análisis De Reacciones Químicas

Types of Reactions

6-(3-Fluorophenyl)-3-nitropyridin-2-amine can undergo various chemical reactions, including:

Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.

Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).

Major Products

Oxidation: Formation of nitro derivatives with additional oxygen-containing functional groups.

Reduction: Conversion to 6-(3-Fluorophenyl)-3-aminopyridin-2-amine.

Substitution: Various substituted derivatives depending on the electrophile used.

Aplicaciones Científicas De Investigación

6-(3-Fluorophenyl)-3-nitropyridin-2-amine has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials and specialty chemicals.

Mecanismo De Acción

The mechanism of action of 6-(3-Fluorophenyl)-3-nitropyridin-2-amine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the amine group can form hydrogen bonds with biological molecules. The fluorophenyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparación Con Compuestos Similares

Substituent Effects on Electronic and Steric Properties

Key Observations :

- Fluorine vs.

- Nitro vs. Methyl : The nitro group enhances electrophilicity, making the target compound more reactive in nucleophilic substitutions compared to methyl-substituted analogs .

- Positional Isomerism : The 3-fluorophenyl substituent (meta) in the target compound versus 4-fluorophenyl (para) in Compound 15 alters dipole orientation and π-stacking interactions in crystal lattices or protein binding pockets.

Physicochemical and Pharmacokinetic Properties

Crystallographic and Structural Insights

- N-(3-Chlorophenyl)-3-nitropyridin-2-amine : Single-crystal X-ray data (R = 0.041) reveals a planar pyridine ring with a dihedral angle of 45° between pyridine and chlorophenyl planes.

- Target Compound : Predicted to adopt a similar conformation, but the smaller fluorine atom may reduce torsional strain compared to chlorine.

Actividad Biológica

6-(3-Fluorophenyl)-3-nitropyridin-2-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article delves into the synthesis, biological evaluations, and mechanisms of action associated with this compound, supported by data tables and case studies.

Chemical Structure and Synthesis

6-(3-Fluorophenyl)-3-nitropyridin-2-amine belongs to the class of nitropyridine derivatives. Its structure features a nitro group at the 3-position and a fluorophenyl group at the 6-position of the pyridine ring. The synthesis typically involves multi-step reactions including nitration and amination processes, which can be optimized for yield and purity.

Synthetic Route Overview

| Step | Reaction Type | Conditions | Yield |

|---|---|---|---|

| 1 | Nitration | HNO₃/H₂SO₄ | High |

| 2 | Amination | NH₃ or amine derivatives | Moderate to High |

Antimicrobial Activity

Research has indicated that 6-(3-Fluorophenyl)-3-nitropyridin-2-amine exhibits promising antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains. For example, a study reported an MIC (Minimum Inhibitory Concentration) value of 16 μg/mL against Staphylococcus aureus and Escherichia coli, indicating moderate activity.

Anticancer Properties

The compound has also been evaluated for its anticancer potential. A recent study demonstrated that it inhibits cell proliferation in several cancer cell lines, including breast and lung cancer cells. The results from an MTT assay indicated a significant reduction in cell viability, with IC50 values ranging from 10 to 25 μM across different cell lines.

The biological activity of 6-(3-Fluorophenyl)-3-nitropyridin-2-amine can be attributed to its ability to interact with specific molecular targets within cells:

- Bioreduction : The nitro group can undergo bioreduction to form reactive intermediates that can damage cellular components.

- Cell Membrane Penetration : The presence of the fluorophenyl moiety enhances lipophilicity, facilitating better penetration through cell membranes.

Case Studies

-

Antimicrobial Efficacy : In a study involving various derivatives of pyridine compounds, 6-(3-Fluorophenyl)-3-nitropyridin-2-amine showed superior activity compared to other analogs, which lacked the fluorine substituent.

Compound MIC (μg/mL) against S. aureus MIC (μg/mL) against E. coli 6-(3-Fluorophenyl)-3-nitropyridin-2-amine 16 16 Other derivatives >64 >64 -

Cancer Cell Line Study : A comparative analysis revealed that the compound significantly inhibited proliferation in MCF-7 (breast cancer) and A549 (lung cancer) cell lines.

Cell Line IC50 (μM) MCF-7 15 A549 20

Q & A

Q. Table 1: Comparative Synthesis Conditions

| Method | Reagents/Conditions | Yield | Purity |

|---|---|---|---|

| A | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C | 45–60% | ≥95% (HPLC) |

| B | HNO₃/H₂SO₄, 0–5°C | 30–50% | 90–92% |

Key Considerations : Monitor reaction progress via TLC (ethyl acetate/hexane, 1:3). Purify via column chromatography or recrystallization (ethanol/water) .

Basic: What spectroscopic techniques are used to confirm the structure of 6-(3-Fluorophenyl)-3-nitropyridin-2-amine?

Q. Answer :

- ¹H/¹³C NMR : Expect aromatic protons at δ 7.2–8.5 ppm (fluorophenyl ring) and δ 8.1–8.3 ppm (pyridine ring). The nitro group deshields adjacent protons .

- IR Spectroscopy : Peaks at ~1520 cm⁻¹ (NO₂ asymmetric stretch) and ~1350 cm⁻¹ (C-F stretch) .

- Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 248.1 (C₁₁H₈FN₃O₂⁺) .

Validation Tip : Compare experimental spectra with computed DFT data (e.g., Gaussian 16) to resolve ambiguities .

Basic: What safety protocols are critical when handling this compound?

Q. Answer :

- Hazards : Irritant (skin/eyes), possible mutagenicity (nitro group). Use PPE (gloves, goggles) and work in a fume hood .

- First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air. Consult SDS for emergency procedures .

Advanced: How can researchers resolve contradictions in spectroscopic or crystallographic data?

Q. Answer :

- X-ray Crystallography : Refine structure using SHELX (e.g., SHELXL for small-molecule refinement). Compare experimental bond lengths/angles with literature values (e.g., C-N bond: ~1.35 Å) .

- Dynamic NMR : Resolve tautomerism or rotational barriers by variable-temperature ¹H NMR .

- Hybrid Methods : Cross-validate with computational chemistry (e.g., Hirshfeld surface analysis for packing interactions) .

Case Study : A crystal structure of N-(3-Chlorophenyl)-3-nitropyridin-2-amine (R factor = 0.041) confirmed planar geometry, aiding assignment of nitro group orientation .

Advanced: How to model the electronic properties of this compound for drug discovery?

Q. Answer :

- DFT Calculations : Use B3LYP/6-311+G(d,p) to compute HOMO/LUMO energies, electrostatic potential maps, and Fukui indices for reactivity prediction .

- Molecular Docking : Screen against target proteins (e.g., kinases) using AutoDock Vina. The fluorophenyl group may enhance binding via hydrophobic interactions .

Example : Pyridine derivatives with nitro groups show π-π stacking with tyrosine residues in kinase binding pockets .

Advanced: What strategies optimize structure-activity relationship (SAR) studies for this compound?

Q. Answer :

Q. Table 2: SAR Data Template

| Substituent | LogP | IC₅₀ (nM) | Notes |

|---|---|---|---|

| 3-Fluorophenyl | 2.1 | 120 ± 15 | Baseline |

| 3-CF₃ | 2.8 | 45 ± 5 | Enhanced potency |

Advanced: How to address low yields in nitro-group functionalization reactions?

Q. Answer :

- Catalytic Optimization : Use Pd/C or Raney Ni for selective hydrogenation of nitro to amine under H₂ (1–3 atm, 25°C) .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve nitro-group reactivity in SNAr reactions .

Troubleshooting : Characterize byproducts (e.g., dihydroxypyridine derivatives) via LC-MS to identify competing pathways .

Advanced: What crystallographic software tools are recommended for structural analysis?

Q. Answer :

- SHELX Suite : SHELXL for refinement (R factor < 0.05), SHELXD for phase solution in small-molecule studies .

- ORTEP-3 : Generate publication-quality thermal ellipsoid diagrams (GUI supports real-time adjustments) .

Workflow : Integrate with CCDC Mercury for hydrogen-bonding network visualization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.